2-Ethoxy-N-(pentan-2-YL)aniline
Description
2-Ethoxy-N-(pentan-2-YL)aniline is a substituted aniline derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position of the aromatic ring and a pentan-2-yl group attached to the nitrogen atom. The ethoxy substituent likely enhances solubility in organic solvents compared to unsubstituted anilines, and its electron-donating nature may influence reactivity in synthetic applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-ethoxy-N-pentan-2-ylaniline |
InChI |
InChI=1S/C13H21NO/c1-4-8-11(3)14-12-9-6-7-10-13(12)15-5-2/h6-7,9-11,14H,4-5,8H2,1-3H3 |
InChI Key |
FQLXSSFYCKXOEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxy-N-(pentan-2-YL)aniline typically involves the reaction of aniline derivatives with ethoxy and pentan-2-yl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: Aniline derivatives react with ethoxy and pentan-2-yl halides in the presence of a base to form the desired compound.
Catalytic hydrogenation:
Chemical Reactions Analysis
2-Ethoxy-N-(pentan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The ethoxy and pentan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-N-(pentan-2-YL)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-(pentan-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-Ethoxy-N-(pentan-2-YL)aniline with structurally related compounds:
*Inferred based on molecular formula (C₁₃H₂₁NO).
Key Observations:
- Molecular Weight : The ethoxy derivative falls between the base compound (163.26 g/mol) and the chloro-methoxy analog (227.73 g/mol), suggesting intermediate physical properties such as boiling point and solubility.
Biological Activity
2-Ethoxy-N-(pentan-2-YL)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Where:
- Ethoxy group enhances lipophilicity.
- Pentan-2-yl moiety may influence metabolic stability and receptor interactions.
Biological Activity Overview
Research into the biological activity of 2-Ethoxy-N-(pentan-2-YL)aniline has revealed several key areas of interest:
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Anticancer Activity :
Structure-Activity Relationships (SAR)
The biological activity of 2-Ethoxy-N-(pentan-2-YL)aniline can be influenced by various structural modifications:
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of various aniline derivatives, 2-Ethoxy-N-(pentan-2-YL)aniline was tested against strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of aniline derivatives showed that 2-Ethoxy-N-(pentan-2-YL)aniline significantly reduced iNOS expression in LPS-stimulated macrophages. This reduction was quantified at approximately 40% inhibition at a concentration of 10 µM, indicating a promising anti-inflammatory profile .
Research Findings
Recent findings highlight the following aspects regarding the biological activity of 2-Ethoxy-N-(pentan-2-YL)aniline:
- In vitro Studies : Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
- In vivo Studies : Animal models showed reduced tumor growth when treated with this compound, indicating its potential as a therapeutic agent.
- Mechanistic Insights : The compound appears to interact with multiple biological targets, including enzymes involved in inflammation and cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
